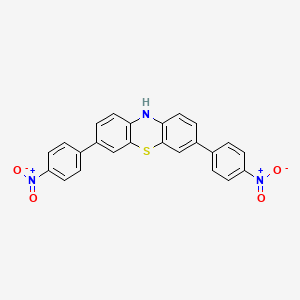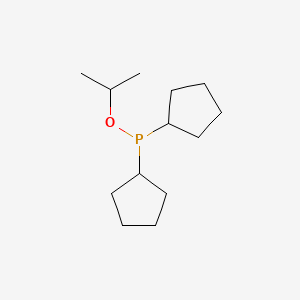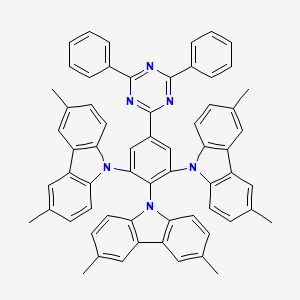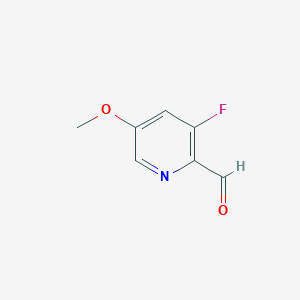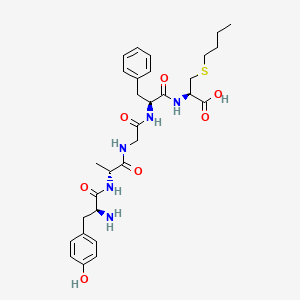
Tyrosyl-alanylglycyl-phenylalanyl-cysteine S-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tyrosyl-alanylglycyl-phenylalanyl-cysteine S-butyl ester: is a synthetic peptide compound with the molecular formula C30H41N5O7S . This compound is characterized by its unique sequence of amino acids, which includes tyrosine, alanine, glycine, phenylalanine, and cysteine, with a butyl ester modification on the cysteine residue
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tyrosyl-alanylglycyl-phenylalanyl-cysteine S-butyl ester typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: Each amino acid is coupled to the growing peptide chain using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The cysteine residue in tyrosyl-alanylglycyl-phenylalanyl-cysteine S-butyl ester can undergo oxidation to form disulfide bonds.
Reduction: Disulfide bonds formed can be reduced back to free thiol groups using reducing agents like DTT or TCEP.
Substitution: The ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine.
Reduction: DTT (Dithiothreitol), TCEP (Tris(2-carboxyethyl)phosphine).
Substitution: Acidic or basic hydrolysis using HCl or NaOH.
Major Products:
Oxidation: Disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Carboxylic acid derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a model compound in peptide synthesis studies.
- Investigated for its stability and reactivity under various conditions .
Biology:
- Studied for its interactions with enzymes and receptors.
- Used in the development of peptide-based drugs and therapeutic agents .
Medicine:
- Potential applications in drug delivery systems.
- Explored for its role in modulating biological pathways .
Industry:
- Utilized in the production of specialized biochemical reagents.
- Employed in the synthesis of complex peptide-based materials .
Mécanisme D'action
The mechanism of action of tyrosyl-alanylglycyl-phenylalanyl-cysteine S-butyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide sequence allows it to bind to these targets with high specificity, modulating their activity. The butyl ester modification enhances its stability and bioavailability, making it a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
Tyrosyl-alanylglycyl-phenylalanyl-cysteine: Lacks the butyl ester modification.
Tyrosyl-alanylglycyl-phenylalanyl-cysteine S-methyl ester: Similar structure but with a methyl ester instead of a butyl ester.
Uniqueness:
- The butyl ester modification in tyrosyl-alanylglycyl-phenylalanyl-cysteine S-butyl ester provides enhanced stability and bioavailability compared to its analogs.
- Its specific amino acid sequence allows for unique interactions with biological targets, making it a versatile compound in research .
Propriétés
Numéro CAS |
94492-35-0 |
|---|---|
Formule moléculaire |
C30H41N5O7S |
Poids moléculaire |
615.7 g/mol |
Nom IUPAC |
(2R)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-butylsulfanylpropanoic acid |
InChI |
InChI=1S/C30H41N5O7S/c1-3-4-14-43-18-25(30(41)42)35-29(40)24(16-20-8-6-5-7-9-20)34-26(37)17-32-27(38)19(2)33-28(39)23(31)15-21-10-12-22(36)13-11-21/h5-13,19,23-25,36H,3-4,14-18,31H2,1-2H3,(H,32,38)(H,33,39)(H,34,37)(H,35,40)(H,41,42)/t19-,23+,24+,25+/m1/s1 |
Clé InChI |
TXGUDNOINHXEMY-RYCFVGSHSA-N |
SMILES isomérique |
CCCCSC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES canonique |
CCCCSCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


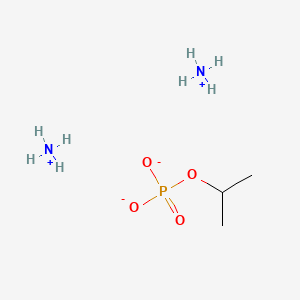
![2-Methylthieno[2,3-c]pyridin-4-ol](/img/structure/B13779708.png)
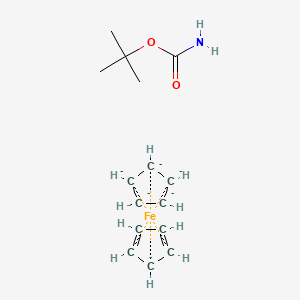
![6-[diethyl(2-phenothiazin-10-ylethyl)azaniumyl]hexyl-diethyl-(2-phenothiazin-10-ylethyl)azanium;dibromide](/img/structure/B13779716.png)
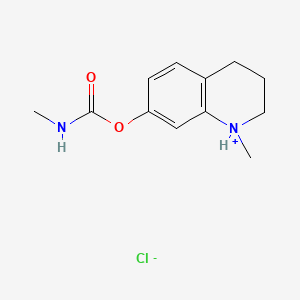
![4-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13779729.png)
